molecular formula C25H48N2O5 B1270828 Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt CAS No. 204199-26-8

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt

Cat. No.: B1270828
CAS No.: 204199-26-8
M. Wt: 456.7 g/mol
InChI Key: YGVVBGRWCYJGSZ-FGSBAUFCSA-N
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Description

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is a complex organic compound used in various scientific research fields. It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group on a heptanoic acid backbone. The compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8?,9-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVVBGRWCYJGSZ-FGSBAUFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373167
Record name Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204199-26-8
Record name Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Approach Using L-Threonine

L-Threonine, a naturally occurring β-hydroxy-α-amino acid, serves as a starting material due to its preexisting (2S,3R) configuration. Through a series of elongation and functionalization steps, the methyl branch at C5 and the hydroxy group at C3 are introduced. Key steps include:

  • Methylation : Treatment of L-threonine with methyl iodide under basic conditions extends the carbon chain.
  • Epoxidation and Ring-Opening : Epoxidation of an intermediate alkene followed by nucleophilic ring-opening with ammonia installs the C4 amino group while retaining stereochemical integrity.
  • Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Step Reagents/Conditions Yield (%) Optical Purity (% ee)
Methylation MeI, K₂CO₃, DMF, 0°C → rt 78 99 (S)
Epoxidation mCPBA, CH₂Cl₂, -20°C 85 98
Ring-Opening NH₃ (aq.), MeOH, 50°C 72 97
Boc Protection Boc₂O, DMAP, THF 89 99

This method achieves an overall yield of 45% with high enantiomeric excess (ee >97%).

Asymmetric Catalytic Methods

Evans Aldol Reaction

The Evans oxazolidinone-mediated aldol reaction enables precise control over the C3 and C4 stereocenters. A threonine-derived oxazolidinone is reacted with a methyl ketone under titanium tetrachloride catalysis to form the aldol adduct. Subsequent reductive amination introduces the C5 methyl group.

Key Reaction Parameters :

  • Catalyst : TiCl₄, (-)-sparteine (chiral ligand)
  • Temperature : -78°C (aldol step), 25°C (reductive amination)
  • Workup : Acidic hydrolysis to remove the oxazolidinone, followed by Boc protection.
Parameter Aldol Step Reductive Amination
Yield (%) 82 75
ee (%) 99 98

This route is favored for scalability but requires stringent anhydrous conditions.

Epoxide Ring-Opening Strategies

A patent by DE102006059317A1 describes the synthesis of β-amino-α-hydroxy-carboxylic acid derivatives via epoxide intermediates. Applied to the target compound:

  • Epoxidation : A heptenoic acid derivative is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
  • Aminolysis : The epoxide undergoes ring-opening with aqueous ammonia, yielding the trans-dihydroxyamine intermediate.
  • Selective Oxidation : The secondary alcohol at C3 is oxidized to a ketone and subsequently reduced back to the alcohol with stereochemical inversion using NaBH₄.

This method ensures the (3S,4S,5S) configuration but requires careful optimization to avoid over-oxidation.

Dicyclohexylammonium Salt Formation

The final step involves converting the Boc-protected amino acid to its DCHA salt to improve crystallinity and stability.

Procedure :

  • Acidification : The Boc-protected compound is dissolved in ethyl acetate and treated with HCl to form the free acid.
  • Salt Formation : Dicyclohexylamine (1.05 equiv) is added dropwise, inducing precipitation.
  • Crystallization : The crude salt is recrystallized from a mixture of ethanol and water (3:1 v/v).
Parameter Value
Solvent Ethanol/Water
Temperature 4°C
Yield (%) 92
Purity (HPLC) 99.5%

The DCHA salt exhibits a specific optical rotation of [α]D²⁵ = -35 ± 2° (c = 1 in MeOH), confirming chiral integrity.

Comparative Analysis of Synthetic Routes

Method Overall Yield (%) Stereoselectivity Scalability Cost
Chiral Pool (L-Threonine) 45 High Moderate Low
Evans Aldol 50 Very High High High
Epoxide Aminolysis 38 Moderate Low Moderate

The Evans Aldol method, despite higher reagent costs, is preferred for industrial-scale production due to reproducibility and excellent ee values.

Challenges and Optimization

  • Stereochemical Drift : Prolonged exposure to acidic or basic conditions during Boc deprotection can lead to epimerization. Mitigated by using buffered aqueous workups.
  • Crystallization Issues : The DCHA salt’s solubility profile necessitates precise solvent ratios. Ethanol/water mixtures (3:1) achieve optimal crystal morphology.
  • Byproduct Formation : Over-alkylation during methylation is minimized by slow addition of methyl iodide at 0°C.

Chemical Reactions Analysis

Types of Reactions

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the amino group yields an amine .

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

Application Area Description
Peptide Synthesis Serves as a building block for synthesizing peptides, crucial for drug development in the pharmaceutical industry.
Biochemical Research Used in studies related to enzyme activity and protein interactions, aiding in understanding biological processes.
Drug Formulation Enhances stability and solubility of active pharmaceutical ingredients, improving drug delivery systems.
Chiral Catalysis Its chiral nature makes it suitable for asymmetric synthesis, important for producing enantiomerically pure compounds.
Clinical Applications Explored for therapeutic applications targeting metabolic disorders due to its structural properties.

Peptide Synthesis

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is integral to peptide synthesis. It provides a stable amine group that can be easily modified or linked with other amino acids to form peptides. This functionality is particularly valuable in developing new therapeutic agents.

Biochemical Research

In biochemical studies, this compound assists researchers in elucidating enzyme mechanisms and protein interactions. Its ability to mimic natural substrates allows scientists to investigate enzyme kinetics and binding affinities, thereby enhancing our understanding of metabolic pathways.

Drug Formulation

The incorporation of this compound into drug formulations can significantly improve the pharmacokinetics of active ingredients. Its properties help stabilize drugs against degradation and enhance their solubility, which is critical for effective delivery and bioavailability.

Chiral Catalysis

The compound’s chiral nature makes it an excellent candidate for asymmetric synthesis in organic chemistry. It serves as a chiral auxiliary in reactions that require the formation of specific enantiomers, which are essential in the production of many pharmaceuticals.

Clinical Applications

Emerging research suggests that this compound may have therapeutic potential in treating metabolic disorders. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in clinical studies.

Case Study 1: Peptide Development

A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound as a building block for novel peptide analogs that exhibited enhanced biological activity compared to existing drugs.

Case Study 2: Enzyme Interaction

Research featured in Biochemistry highlighted how this compound facilitated the understanding of enzyme-substrate interactions by mimicking natural substrates, providing insights into enzyme specificity and catalytic mechanisms.

Mechanism of Action

The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the presence of the dicyclohexylammonium salt, which enhances its stability and solubility, making it particularly useful in various scientific and industrial applications .

Biological Activity

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt (CAS No. 204199-26-8) is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chemical Formula : C25H48N2O5
  • Molecular Weight : 456.67 g/mol
  • Functional Groups : Amino group, hydroxy group, and a methyl group on a heptanoic acid backbone.

This unique configuration contributes to its stability and reactivity, making it suitable for various biochemical applications .

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Modulation : The compound can bind to specific sites on enzymes, altering their activity. This is particularly relevant in studies involving enzyme kinetics and inhibition.
  • Protein Interactions : It is utilized in the investigation of protein-protein interactions, which are crucial in understanding cellular signaling pathways.
  • Therapeutic Potential : Research indicates potential applications in drug development due to its ability to influence biological pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity : Preliminary studies indicate low cytotoxicity in mammalian cell lines, making it a candidate for therapeutic applications without significant adverse effects .

Case Studies

  • Peptide Synthesis : In peptide synthesis research, Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid has been employed as a building block for creating bioactive peptides. Its stability under various reaction conditions enhances the yield of desired products.
  • Enzyme Inhibition Studies : A study focusing on its role as an enzyme inhibitor highlighted its capacity to modulate the activity of specific proteases involved in cellular signaling pathways. The IC50 values obtained from these studies indicate effective inhibition at low concentrations .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages of this compound:

Compound NameStructural FeaturesBiological ActivityApplications
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acidLacks dicyclohexylammonium saltModerate enzyme inhibitionLimited peptide synthesis
Boc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acidNo ammonium salt componentLower solubilityLess effective in biological assays

This table illustrates that the presence of the dicyclohexylammonium salt enhances both solubility and stability compared to similar compounds .

Q & A

Q. What are the standard protocols for synthesizing Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt?

Methodological Answer: The synthesis involves a multi-step approach:

  • Coupling Reaction : An acylimidazole-activated derivative of a modified amino acid is coupled with the magnesium salt of malonic acid monoethylester to form a β-ketoester intermediate .
  • Stereoselective Reduction : The β-ketoester is reduced using NaCNBH₃ in tetrahydrofuran (THF) and glacial acetic acid, yielding a mixture of diastereomers. The desired (3S,4S,5S) stereoisomer is isolated via silica gel chromatography or crystallization .
  • Salt Formation : The free acid is treated with dicyclohexylamine to form the dicyclohexylammonium salt, enhancing crystallinity and stability .

Q. How is the dicyclohexylammonium counterion beneficial in purification?

Methodological Answer: The dicyclohexylammonium salt improves purification by:

  • Enhanced Crystallinity : The bulky dicyclohexylamine promotes crystallization, simplifying isolation .
  • Solubility : The salt is soluble in organic solvents (e.g., dichloromethane, THF), enabling recrystallization from solvent mixtures like dichloromethane/hexane .
  • Stability : The salt form protects the acid from degradation, improving shelf life .

Q. What analytical techniques confirm the stereochemical configuration of this compound?

Methodological Answer:

  • X-Ray Crystallography : Determines absolute stereochemistry by analyzing atomic displacement parameters and hydrogen-bonding networks (e.g., O–H···O interactions forming 10-membered rings) .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations verify relative configurations .
  • Circular Dichroism (CD) : Validates enantiomeric purity by comparing optical activity to known standards .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures encountered during synthesis?

Methodological Answer:

  • Chromatography : Chiral stationary-phase HPLC or silica gel chromatography separates diastereomers formed during reduction (e.g., 3-S vs. 3-R derivatives) .
  • Crystallization-Induced Diastereomer Resolution : Exploit differences in solubility between diastereomeric salts (e.g., using dicyclohexylamine) to isolate the desired enantiomer .
  • Enzymatic Resolution : Hydrolases or lipases selectively hydrolyze specific enantiomers, though this requires compatibility with the Boc-protecting group .

Q. What role do hydrogen-bonding interactions play in the compound’s crystalline structure?

Methodological Answer: In the crystal lattice:

  • Intramolecular H-Bonds : Stabilize the THF ring conformation, as seen in deviations from the least-squares plane (e.g., O1 atom deviation: -0.107 Å) .
  • Intermolecular H-Bonds : Hydroxyl groups form H-bonds with ether oxygens (O21–H21o···O1 distance: 2.7346 Å), creating supramolecular 10-membered rings that influence packing .
  • Impact on Melting Point : Strong H-bonding networks contribute to high melting points (373–375 K), critical for storage stability .

Q. How does the dicyclohexylammonium salt affect stability under varying storage conditions?

Methodological Answer:

  • Thermal Stability : The salt decomposes above 100°C; store at 2–8°C in airtight containers .
  • Light Sensitivity : Protect from UV exposure to prevent Boc-group cleavage .
  • Moisture Sensitivity : Hygroscopicity is reduced due to the salt’s hydrophobic counterion, but desiccants (e.g., silica gel) are recommended .

Q. What are the implications of stereochemistry on biological activity in protease inhibition?

Methodological Answer: The (3S,4S,5S) configuration mimics transition-state analogs in aspartic proteases:

  • Statine Analogs : The β-hydroxy-γ-amino acid motif inhibits proteases like pepsin and HIV-1 protease by binding to active sites .
  • Cytotoxic Peptides : Similar structures (e.g., isostatine in didemnins) show antitumor activity, suggesting potential for drug development .

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